N-tert-butyl-4-fluoroaniline
Description
Structure
3D Structure
Properties
CAS No. |
33486-88-3 |
|---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-tert-butyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |
InChI Key |
MZNSNNMEDUMHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving N Tert Butyl 4 Fluoroaniline and Analogues
Direct Synthesis Approaches to N-tert-butyl-4-fluoroaniline
The direct synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and limitations. These methods primarily involve the formation of the crucial nitrogen-carbon bond between the tert-butyl group and the 4-fluorophenyl moiety.
Amination Reactions with Fluorinated Aromatic Precursors
One common approach involves the amination of fluorinated aromatic precursors. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions where a fluorine atom on an activated aromatic ring is displaced by an amine. For instance, perfluoroarenes can react with tert-butylamine (B42293) to yield tert-butylanilines. mdpi.com The subsequent oxidation of these amines can produce the desired nitroxide radicals. mdpi.com While effective, these reactions often require activated aromatic systems and may necessitate harsh conditions or the use of catalysts.
Another method involves the reaction of fluoroarenes with secondary amines mediated by n-butyllithium at room temperature. This process is believed to proceed through a tandem SNAr amination-reduction mechanism. researchgate.net Additionally, microwave-assisted amination of fluorobenzenes has been developed, offering a catalyst-free and strong-base-free alternative. researchgate.net
The following table summarizes amination reactions for synthesizing this compound analogues:
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| Octafluorotoluene | tert-butylamine | CHCl₃, room temp, 72h | 4-(tert-butylamino)heptafluorotoluene | High | mdpi.com |
| Pentafluorobenzonitrile | tert-butylamine | CHCl₃, room temp, 1.5h | 4-(tert-butylamino)tetrafluorobenzonitrile | High | mdpi.com |
| Fluorobenzenes | Secondary amines | n-Butyllithium, room temp | N-aryl tertiary amines | - | researchgate.net |
| Fluorobenzenes | Amines | Microwave, NMP | Amination products | Good to Excellent | researchgate.net |
Introduction of tert-Butyl Group onto Fluoroaniline (B8554772) Scaffolds
A conceptually different strategy involves the direct introduction of a tert-butyl group onto a pre-existing 4-fluoroaniline (B128567) scaffold. This can be challenging due to the potential for multiple alkylations and the steric hindrance of the tert-butyl group. One reported method involves the direct tert-butylation using isobutylene, although this can require harsh reaction conditions and an excess of reagents. datapdf.com
A more convenient procedure for the synthesis of N-alkylarylamines, including this compound, involves electrophilic amination. datapdf.com In this method, organolithium compounds are converted to cyanocuprates, which then react with N-alkyl-O-(trimethylsilyl)hydroxylamines under mild conditions. datapdf.com This approach avoids the use of difficult-to-handle reagents like isobutylene.
A study on the synthesis of 4-fluorophenols from 4-tert-butylphenols also explored the extension of this methodology to 4-tert-butylacetanilide, which delivered 4-fluoroacetanilide (B1213217) in a single step, albeit in a modest yield. cas.cz This suggests the possibility of similar transformations on aniline (B41778) derivatives.
Synthesis of this compound via Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The Ugi-azide four-component reaction is a notable example of such a process. asianpubs.org For the synthesis of related quinoline (B57606) structures, a modular three-component reaction has been developed involving a 2-bromoaniline, a terminal alkyne, and an isocyanide, such as tert-butyl isocyanide. acs.org This cascade reaction proceeds via an imidoylative Sonogashira coupling followed by cyclization to afford N-(tert-butyl)quinolin-4-amines. acs.org For instance, the reaction of 2-bromoaniline, phenylacetylene, and tert-butyl isocyanide can yield N-(tert-butyl)-2-phenylquinolin-4-amine. acs.org
Another example is the rhodium-catalyzed multicomponent reaction for the synthesis of propargylamines, which has shown tolerance for sterically hindered anilines. csic.es While not directly yielding this compound, these MCR strategies highlight the potential for developing one-pot syntheses for this compound and its analogues by carefully selecting the appropriate starting materials.
Formation of this compound Derivatives
Once this compound is synthesized, it can be further modified to create a variety of derivatives with diverse applications. These modifications often target the reactive amino group.
Schiff Base Formation and Imination Reactions
Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. atauni.edu.trteikyomedicaljournal.com This reaction is typically reversible and can be catalyzed by acid or base. teikyomedicaljournal.com For example, (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol was synthesized by reacting 4-fluoroaniline with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in refluxing ethanol. atauni.edu.tr
These imination reactions are fundamental in organic synthesis and provide access to a wide array of compounds with potential biological activities. teikyomedicaljournal.com Greener methodologies for Schiff base formation, such as water-based reactions, microwave irradiation, and grinding, have also been explored to create more environmentally benign and energy-efficient processes. semanticscholar.org
The following table provides examples of Schiff base formation involving fluoroanilines:
| Aniline Derivative | Aldehyde/Ketone | Conditions | Product | Yield (%) | Reference |
| 4-Fluoroaniline | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Ethanol, reflux, 4h | (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol | 78 | atauni.edu.tr |
| 3-Chloro-4-fluoroaniline | Substituted benzaldehydes | Microwave, DMSO | Schiff bases | 73-86 | semanticscholar.org |
| 3-Chloro-4-fluoroaniline | Substituted benzaldehydes | Water, room temp | Schiff bases | 80-90 | semanticscholar.org |
| 3-Chloro-4-fluoroaniline | Substituted benzaldehydes | Grinding | Schiff bases | 53-70 | semanticscholar.org |
| 4-Fluoroaniline | Isovanillin | Microwave, 900W | 4-((4-fluorophenyl)imino)methyl)-2-methoxyphenol | - | nih.gov |
Derivatization of the Amino Functionality (e.g., N-Boc protection/deprotection mechanisms)
The amino group of this compound can be protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions. fishersci.co.ukorganic-chemistry.org
N-Boc Protection:
The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukrsc.org This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk Common bases include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate, and the reaction can be performed in various solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uk
The general procedure for N-Boc protection involves dissolving the amine in a suitable solvent system, adding the base and then Boc₂O. rsc.org The reaction is typically stirred at room temperature or slightly elevated temperatures. fishersci.co.uk
N-Boc Deprotection:
The removal of the Boc group is usually accomplished under acidic conditions. fishersci.co.uk Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose. fishersci.co.uk The deprotection is a simple carbamate (B1207046) hydrolysis that is typically fast and occurs at room temperature. fishersci.co.uk
Recently, alternative and milder methods for N-Boc deprotection have been developed. One such method employs oxalyl chloride in methanol, which allows for the selective deprotection of the N-Boc group under room temperature conditions. rsc.org Thermal deprotection in continuous flow has also been demonstrated as a catalyst-free method. nih.gov
The following table summarizes the general conditions for N-Boc protection and deprotection:
| Process | Reagents | Conditions | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Room temperature or moderate heat in a suitable solvent (e.g., Water/THF) | fishersci.co.ukrsc.org |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Room temperature in an organic solvent | fishersci.co.uk |
| Deprotection (Mild) | Oxalyl chloride in methanol | Room temperature, 1-4 hours | rsc.org |
| Deprotection (Thermal) | Heat in a suitable solvent (e.g., Methanol) | Continuous flow, elevated temperatures | nih.gov |
Aromatic Functionalization of the Fluorophenyl Moiety
The fluorophenyl ring of this compound and its analogues is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The substitution pattern is governed by the interplay of the activating ortho-, para-directing N-tert-butylamino group and the deactivating, yet also ortho-, para-directing, fluorine atom.
A key example of this functionalization is the bromination of related anilines. For instance, the synthesis of 2-bromo-4-(tert-butyl)-6-fluoroaniline (B2389905) is typically achieved through the direct bromination of 4-(tert-butyl)-2-fluoroaniline. This reaction commonly employs bromine or a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane. The directing effects of the amino and fluoro groups guide the incoming electrophile to the position ortho to the amino group and meta to the fluorine.
Other electrophilic substitution reactions, such as nitration and sulfonation, can also be anticipated on the aromatic ring. The regiochemical outcome of these reactions is dictated by the combined electronic and steric influences of the substituents already present on the aniline ring. ijrar.org
Table 1: Examples of Aromatic Functionalization Reactions
| Reaction | Reagents | Position of Substitution | Notes | Source |
|---|---|---|---|---|
| Bromination | Br₂, Acetic Acid | Ortho to the amino group | Reaction performed on 4-(tert-butyl)-2-fluoroaniline. | |
| Nitration | HNO₃, H₂SO₄ | Predicted ortho to the amino group | The aromatic ring can undergo electrophilic substitution. | |
| Sulfonation | SO₃, H₂SO₄ | Predicted ortho to the amino group | The aromatic ring is susceptible to electrophilic attack. |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.
Elucidation of Electrophilic Aromatic Substitution Pathways
In electrophilic aromatic substitution (EAS) reactions, the substituent groups on the benzene (B151609) ring determine the regioselectivity and the reaction rate. ijrar.org For this compound, two competing factors are at play:
The N-tert-butylamino group: This is a strongly activating group due to the nitrogen's lone pair of electrons, which can be donated to the aromatic ring through resonance. It is a powerful ortho-, para-director. ijrar.org
The Fluorine atom: As a halogen, fluorine is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, due to its lone pairs, it also acts as a resonance donor, making it an ortho-, para-director. ijrar.org
The combined effect is that the N-tert-butylamino group's strong activating and directing influence dominates. Therefore, electrophilic attack is strongly favored at the positions ortho to the amino group (positions 3 and 5). The para position is already occupied by the fluorine atom. Steric hindrance from the bulky tert-butyl group may slightly favor substitution at the less hindered 3-position over the 5-position. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, before a proton is eliminated to restore aromaticity. masterorganicchemistry.comucla.edu
Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions
Classical nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgresearchgate.net These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org this compound, with its electron-donating amino group, is considered an "unactivated" or electron-rich substrate, making it inert to traditional SNAr conditions.
However, recent advances in photoredox catalysis have enabled the SNAr of unactivated fluoroarenes. nih.gov These methods operate through a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism. researchgate.net The process is initiated by a single-electron oxidation of the electron-rich fluoroarene by a photoexcited catalyst, generating a radical cation. nih.gov This radical cation is highly electrophilic and readily attacked by a nucleophile. Subsequent reduction and elimination of the fluoride (B91410) ion yield the substitution product. This approach has been successfully applied to analogues like 4-tert-butyl-1-fluorobenzene, which underwent substitution with various nucleophiles, including alcohols and carbamates, under electrophotocatalytic conditions. nih.gov
Radical Mechanisms in this compound Chemistry
This compound can participate in reactions proceeding through radical intermediates, particularly under photoinduced conditions. A notable example is the difluoroalkylation of anilines. acs.org Mechanistic studies, including experiments with radical scavengers like TEMPO, support the generation of a difluoroalkyl radical during the reaction. acs.org
The proposed mechanism involves a single electron transfer (SET) from the aniline to a photoexcited fluorinated reagent, generating the aniline radical cation and a fluorinated radical. acs.org The aniline then reacts with the fluorinated radical to form a new intermediate, which is subsequently oxidized to yield the final difluoroalkylated aniline product after deprotonation. acs.org This pathway highlights the capacity of the aniline moiety to engage in radical processes, opening avenues for novel C-N bond formations.
Stereoselective Synthesis Applications (e.g., using N-tert-butylsulfinyl imines)
N-tert-butylsulfinyl imines are powerful chiral auxiliaries used extensively in the asymmetric synthesis of amines. cas.cnnuph.edu.ua While direct applications using this compound are not extensively detailed, the established methodology can be readily applied. The synthesis involves the condensation of an aniline, such as 4-fluoroaniline, with an aldehyde or ketone in the presence of a chiral N-tert-butanesulfinamide and a dehydrating agent like titanium tetraethoxide. orgsyn.org
The resulting N-tert-butylsulfinyl imines are versatile electrophiles. They undergo highly diastereoselective additions with a wide range of nucleophiles, including organometallic reagents and enolates. cas.cnresearchgate.net The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the nucleophilic attack to one of the two faces of the C=N double bond. orgsyn.org For example, the addition of Grignard or organolithium reagents to N-tert-butylsulfinyl imines derived from fluorinated aldehydes proceeds with high diastereoselectivity. cas.cn After the addition, the sulfinyl auxiliary can be easily cleaved under mild acidic conditions to afford the chiral primary amine in high enantiomeric purity. orgsyn.org
Table 2: Stereoselective Reactions Using N-tert-butylsulfinyl Imine Analogues
| Imine Substrate Type | Nucleophile | Key Features | Product Type | Source |
|---|---|---|---|---|
| Fluorinated N-tert-butylsulfinyl imines | Organometallic reagents (Grignard, Organolithium) | High stereoselectivity, broad substrate scope. | Fluorinated chiral amines. | cas.cn |
| α-Amino N-tert-butylsulfinyl imines | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Very high diastereoselectivity (de). | Trifluoromethylated vicinal ethylenediamines. | cas.cn |
| (S)-N-(tert-Butanesulfinyl)-3,3,3-trifluoroacetaldimine | Malonic acid derivatives | Good to excellent diastereoselectivity (76-98% de). | β-Trifluoromethyl-β-aminomalonates. | researchgate.net |
| N-tert-butylsulfinyl aldimines | Allyl bromide / Indium | Diastereoselective allylation. | Enantiomerically enriched homoallylic primary amines. | orgsyn.org |
Computational and Theoretical Investigations into N Tert Butyl 4 Fluoroaniline
Hirshfeld Surface Analysis for Intermolecular Contacts
Quantitative Analysis of Intermolecular Interactions in Crystal Structures
The crystal structure of N-tert-butyl-4-fluoroaniline has been a subject of detailed analysis to understand the forces that govern its solid-state packing. Hirshfeld surface analysis is a powerful tool employed for this purpose, allowing for the quantification of various intermolecular contacts. The analysis reveals that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and F···H/H···F contacts.
To further quantify the energetic aspects of these interactions, energy framework analysis is often performed. This method calculates the interaction energies between molecules in the crystal lattice, providing a visual representation of the energy distribution. The total interaction energy is a sum of electrostatic, polarization, dispersion, and exchange-repulsion components.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.8 |
| C···H/H···C | 22.5 |
| F···H/H···F | 14.7 |
| N···H/H···N | 2.8 |
| C···C | 2.5 |
| F···C/C···F | 1.2 |
Visualization of Fingerprint Plots and Interaction Energies
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of the intermolecular contacts in the crystal of this compound. These plots map the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). Different types of interactions appear as distinct patterns on the plot.
The H···H interactions are typically seen as a large, diffuse region in the middle of the plot. The C···H/H···C contacts appear as "wings" on either side of the main diagonal. The F···H/H···F interactions are characterized by sharp "spikes" in the lower region of the plot, indicating their directional nature. The N-H···F hydrogen bonds are also visible as distinct spikes.
The visualization of interaction energies through energy frameworks provides a color-coded representation of the strength of molecular packing. Typically, electrostatic and dispersion energies are shown as red and blue tubes, respectively, connecting the centroids of interacting molecules. The thickness of the tubes corresponds to the magnitude of the interaction energy. In the case of this compound, the dispersion forces are generally the most significant contributors to the total interaction energy, forming a dense network throughout the crystal, while the electrostatic interactions, including the N-H···F hydrogen bonds, provide specificity and directionality to the packing.
Quantum Chemical Studies on Reaction Energetics and Transition States
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms, energetics, and transition states involving this compound. These studies provide a molecular-level understanding of its reactivity.
For example, the energetic profile of reactions such as electrophilic aromatic substitution on the aniline (B41778) ring can be computed. These calculations help in identifying the most favorable reaction pathways by determining the activation energies and reaction enthalpies. The transition state geometries for various reaction steps can be located and characterized by the presence of a single imaginary frequency.
The calculated energetic data for a hypothetical reaction can be summarized in a table, providing a quantitative basis for comparing different reaction pathways.
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Activation Energy (ΔEᵃ) | 25.3 | 30.1 |
| Reaction Enthalpy (ΔH) | -15.8 | -10.2 |
| Transition State Imaginary Frequency (cm⁻¹) | -354.2i | -412.5i |
Substituent Effects on Molecular Planarity and Reactivity
The electronic and steric effects of the tert-butyl and fluoro substituents on the aniline ring significantly influence the molecular planarity and reactivity of this compound. The bulky tert-butyl group on the nitrogen atom can cause a deviation from planarity of the amino group with respect to the aromatic ring. This deviation, often quantified by the N-C-C-C dihedral angle, can affect the extent of n-π conjugation between the nitrogen lone pair and the phenyl ring.
The fluorine atom at the para position is an electron-withdrawing group via induction but an electron-donating group through resonance. The interplay of these effects modulates the electron density on the aromatic ring and, consequently, its reactivity towards electrophiles. Computational studies can quantify these effects by calculating atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps.
The planarity and electronic properties of this compound can be compared with other substituted anilines to establish a trend in reactivity.
| Compound | N-C-C-C Dihedral Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|
| Aniline | 0.0 | -5.12 | -0.25 |
| 4-Fluoroaniline (B128567) | 0.0 | -5.25 | -0.38 |
| N-tert-butylaniline | 25.8 | -4.98 | -0.15 |
| This compound | 28.3 | -5.09 | -0.29 |
Reactivity and Derivatization Strategies of N Tert Butyl 4 Fluoroaniline for Advanced Chemical Systems
Chemical Transformations Targeting the Fluoroaryl Moiety
The fluorophenyl ring of N-tert-butyl-4-fluoroaniline is a key site for various chemical modifications, including regioselective functionalization and C-F bond activation. These transformations are crucial for introducing new functional groups and constructing more elaborate molecular architectures.
Regioselective Functionalization of the Fluorophenyl Ring
The presence of the fluorine atom and the N-tert-butylamino group directs the regioselectivity of electrophilic substitution reactions on the aromatic ring. For instance, in the context of preparing precursors for PET imaging agents, the functionalization of related fluoroaniline (B8554772) structures is a key step. gla.ac.uk The electronic effects of the substituents guide incoming electrophiles to specific positions on the ring, allowing for controlled synthesis of desired isomers.
Furthermore, the fluorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of derivatives. The regioselectivity of these reactions is influenced by the activating and directing effects of the existing substituents.
C-F Bond Activation and Functionalization
The carbon-fluorine bond, while strong, can be activated under specific catalytic conditions, opening pathways for diverse functionalizations. mdpi.combaranlab.orgresearchgate.net This activation is a significant area of research due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. researchgate.netnih.gov Strategies for C-F bond activation often involve transition-metal catalysts or strong Lewis acids that can facilitate the cleavage of this robust bond. mdpi.comresearchgate.netnih.gov
For example, transition-metal-free methods have been developed for the nucleophilic activation of the C-F bond in fluoroanilines. mdpi.com In one instance, fluorinated anilines react with stoichiometric amounts of tetrakis(dimethylamido)titanium in 1,3,5-trimethylbenzene to yield ortho-defluoroamination products with good selectivity. mdpi.com This demonstrates the potential for direct functionalization at the fluorine-bearing carbon atom.
Reactions Involving the N-tert-butylamino Group
The N-tert-butylamino group is another reactive handle on the this compound molecule, participating in various amination reactions and serving as a key component in the formation of complex heterocyclic systems.
Amination Reactions with Various Electrophiles
The nitrogen atom of the N-tert-butylamino group can act as a nucleophile, reacting with a range of electrophiles. These reactions are fundamental for building larger molecules and introducing diverse functionalities. For example, this compound can undergo amination reactions with electrophilic partners in the presence of suitable catalysts. ias.ac.in
In nickel-catalyzed cross-coupling reactions, tert-butylamine (B42293), a related primary amine, has been shown to act as both a ligand and a base, facilitating C-N bond formation with various aryl halides. uni-regensburg.deacs.orgchemrxiv.org While this example doesn't directly involve this compound as the amine nucleophile, it highlights the utility of the tert-butylamino moiety in such transformations. The steric hindrance provided by the tert-butyl group can be advantageous in preventing self-coupling reactions. uni-regensburg.deacs.orgchemrxiv.org
Formation of Complex Heterocyclic Systems (e.g., Triazacyclohexanes, Imidazo[2,1-b]thiazoles)
This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic structures.
Triazacyclohexanes: Unsymmetrically substituted 1,3,5-triazacyclohexanes can be synthesized through the condensation of appropriate anilines and primary amines with formalin. researchgate.netresearchgate.net For instance, 1,3-bis(4-fluorophenyl)-5-butyl-1,3,5-triazacyclohexane has been prepared by the condensation of 4-fluoroaniline (B128567) and butylamine (B146782) with formalin. researchgate.netresearchgate.net The conformation of the resulting triazacyclohexane ring is influenced by the nature of the substituents on the nitrogen atoms. gla.ac.ukuniv-khenchela.dz
Imidazo[2,1-b]thiazoles: The imidazo[2,1-b]thiazole (B1210989) scaffold is present in many biologically active molecules. nih.govnih.govsciforum.net The synthesis of these heterocycles often involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone. researchgate.net While a direct synthesis from this compound is not explicitly detailed, derivatives of 4-fluoroaniline can be incorporated into such structures. For example, chalcone (B49325) conjugates featuring an imidazo[2,1-b]thiazole scaffold with a 4-fluorophenyl substituent have been synthesized and evaluated for their cytotoxic activity. nih.gov
Catalytic Applications in Organic Synthesis
Beyond its role as a synthetic intermediate, derivatives of this compound and related compounds can find applications in catalysis.
The steric and electronic properties of the N-tert-butylamino and fluoroaryl groups can be harnessed to design ligands for transition metal catalysts. For example, tert-butylamine has been successfully employed as a bifunctional additive, acting as both a ligand and a base in nickel-catalyzed photoredox cross-coupling reactions. uni-regensburg.deacs.orgchemrxiv.org This approach simplifies reaction conditions and broadens the scope of compatible nucleophiles.
Furthermore, this compound can be a substrate in catalytic reactions to produce valuable compounds. For instance, the cobalt-catalyzed [2π + 2π] cycloaddition of N,N-diallyl-4-fluoroaniline has been studied to form azabicyclo[3.2.0]heptane structures. princeton.edu In these reactions, the electronic nature of the aniline (B41778) derivative influences the catalytic performance. princeton.edu
Below is a table summarizing some of the reactions and applications discussed:
| Reaction Type | Reactant(s) | Product(s) | Catalyst/Reagent | Reference(s) |
| Ortho-defluoroamination | Fluorinated aniline | Ortho-defluoroamination product | Ti(NMe₂)₄ | mdpi.com |
| C-N Cross-Coupling | Aryl halide, Amine | Arylamine | Nickel, Photoredox catalyst, tert-butylamine | uni-regensburg.deacs.orgchemrxiv.org |
| Triazacyclohexane Formation | 4-Fluoroaniline, Butylamine, Formalin | 1,3-bis(4-fluorophenyl)-5-butyl-1,3,5-triazacyclohexane | Basic solution | researchgate.netresearchgate.net |
| [2π + 2π] Cycloaddition | N,N-Diallyl-4-fluoroaniline | Azabicyclo[3.2.0]heptane | Cobalt complex | princeton.edu |
Organocatalysis Involving this compound or its Derivatives
The direct application of this compound as an organocatalyst is not extensively documented in scientific literature. However, the structural motifs present in the molecule—namely the fluorinated aromatic ring, the secondary amine, and the bulky tert-butyl group—are features found in various classes of established organocatalysts. The principles of organocatalysis often rely on the ability of a molecule to act as a Lewis base, Brønsted acid, or to form transient covalent intermediates like enamines or iminium ions. rsc.org
Chiral phosphoric acids (CPAs) represent a prominent class of Brønsted acid catalysts used in a vast number of enantioselective transformations. sigmaaldrich.combeilstein-journals.org These catalysts are typically derived from binaphthol (BINOL) backbones functionalized at the 3 and 3' positions with various aryl groups to create a well-defined chiral pocket. beilstein-journals.orgnih.gov While specific examples using the this compound moiety are not reported, aniline derivatives are crucial precursors for constructing the complex aryl substituents that tune the steric and electronic properties of these catalysts, which are critical for achieving high stereoselectivity. beilstein-journals.org
Another major area of organocatalysis involves hydrogen-bond donors, such as ureas, thioureas, and amides, which activate electrophiles. N-tert-butanesulfinyl amides derived from amino acids have been synthesized and explored as potential organocatalysts for reactions like the intermolecular aldol (B89426) reaction. escholarship.org This demonstrates that N-tert-butyl amide functionalities can be incorporated into catalytic scaffolds. The N-H bond in this compound, influenced by the electron-withdrawing fluorine atom and the bulky tert-butyl group, could potentially participate in hydrogen-bonding interactions, although its efficacy as a primary catalytic motif has not been established.
In reactions where N-aryl tertiary amines are substrates, such as photoredox-mediated C-H vinylation, the amine functionality serves as an electron donor to generate a reactive α-amino radical upon single-electron transfer (SET). acs.org While this is a photocatalyzed process rather than a strictly organocatalytic one, it highlights the inherent reactivity of the N-aryl amine structure under specific catalytic conditions.
Role as a Ligand Precursor in Metal-Catalyzed Reactions
This compound and its parent compound, 4-fluoroaniline, serve as valuable precursors for the synthesis of sophisticated ligands used in transition metal-catalyzed reactions, particularly in the field of olefin polymerization. The electronic and steric properties of the aniline precursor are imprinted onto the resulting ligand, directly influencing the stability, activity, and selectivity of the final metal complex.
A prominent application is in the synthesis of iminopyridine-type ligands for late-transition metal catalysts. Sterically demanding anilines are condensed with pyridine (B92270) derivatives to form ligands that create a specific coordination environment around the metal center. Research has shown that 2,6-dibenzhydryl-4-fluoroaniline can be reacted with α,α'-dioxo-2,3:5,6-bis(pentamethylene)pyridine in the presence of a metal salt (e.g., CoCl₂ or FeCl₂) to directly assemble N,N,O-tridentate pincer complexes. le.ac.uk These resulting cobalt (Co4) and iron (Fe4) complexes have demonstrated activity as catalysts for ethylene (B1197577) polymerization when activated with a cocatalyst like modified methylaluminoxane (B55162) (MMAO). le.ac.uk
Similarly, fluorinated anilines are used to synthesize 2-iminopyridylnickel halide complexes for ethylene polymerization. In one study, various bulky fluorinated anilines were condensed with 2-acetylpyridine (B122185) to generate a family of mono(imino)pyridine ligands. nih.govacs.org These ligands were then treated with nickel halides to afford the corresponding nickel complexes, which, upon activation with methylaluminoxane (MAO), catalyzed the polymerization of ethylene to produce low-molecular-weight, unsaturated polyethylenes. nih.govacs.org The presence and position of the fluorine atom on the N-aryl moiety serve to tune the electronic properties of the catalyst.
The research findings below illustrate the use of fluoroaniline derivatives as ligand precursors for polymerization catalysts.
| Precursor Amine | Ligand Type | Metal Complex | Catalytic Application | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,6-dibenzhydryl-4-fluoroaniline | N,N,O-tridentate pincer | Co4, Fe4 | Ethylene Polymerization | The resulting cobalt and iron complexes act as effective pre-catalysts for ethylene polymerization when activated with MMAO. | le.ac.uk |
| 2,4-dibenzhydryl-6-fluoroaniline | Mono(imino)pyridine | Ni1-Ni7 (family of complexes) | Ethylene Polymerization | Nickel complexes showed high catalytic activities (up to 8.3 × 106 g PE (mol of Ni)−1 h–1) upon activation with MAO, producing low molecular weight polyethylene (B3416737). | nih.govacs.org |
| 2,6-dibenzhydryl-4-trifluoromethoxy-aniline (related fluoro-functionalized aniline) | 1,2-bis(imine)acenaphthene | Ni1-Ni5 (family of complexes) | Ethylene Polymerization | Complexes showed exceptional activities (up to 22.0 × 106 g PE mol−1 (Ni) h−1) and produced highly branched polyethylene elastomers with excellent tensile strength. | mdpi.com |
These examples underscore the strategic importance of using fluorinated anilines like this compound and its derivatives to build ligands. The fluorine substituent allows for electronic modulation of the metal center, while bulky groups, often required at the ortho positions of the aniline, provide the necessary steric environment to control polymer chain growth and prevent catalyst deactivation. acs.orgnih.gov
Materials Science and Supramolecular Chemistry Applications of N Tert Butyl 4 Fluoroaniline Derivatives
Application as Building Blocks in Polymer Chemistry
The monomer N-tert-butyl-4-fluoroaniline serves as a foundational unit for the synthesis of advanced polymers, particularly substituted polyanilines (PANIs). The specific substituents on the aniline (B41778) ring—the N-tert-butyl group and the para-fluoro group—impart significant control over the final properties of the polymer, such as solubility, processability, and electrochemical behavior.
The presence of various functional groups in the polyaniline structure can significantly alter the polymer's characteristics due to both steric and electronic effects. nih.gov The bulky N-tert-butyl group, in particular, plays a crucial role in enhancing the solubility of the resulting polymer. benthamopenarchives.com Standard polyaniline is notoriously difficult to process due to its poor solubility in common organic solvents. The large steric hindrance provided by the tert-butyl group disrupts the close packing of polymer chains, reducing the intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer. This improved solubility is a critical factor for creating thin films and coatings for electronic and anti-corrosion applications. nih.gov
Furthermore, the fluorine atom at the para-position influences the electronic properties of the polymer backbone. As an electron-withdrawing group, fluorine can modify the oxidation potential of the polymer and enhance its thermal and chemical stability. nih.govmetu.edu.tr This modification of the electronic landscape of the polymer can be used to fine-tune its conductivity and optical properties. While electron-donating groups on the aniline ring can sometimes decrease the conductivity of the resulting polyaniline due to increased steric strain and a larger torsion angle between rings, the specific placement and nature of substituents are key design parameters. nih.gov The synthesis of polymers from substituted anilines allows for the creation of materials with tailored characteristics for specific technological needs. nih.gov
Table 1: Predicted Effects of Substituents on Poly(this compound) Properties
| Substituent Group | Primary Effect | Consequence for Polymer Properties |
|---|---|---|
| N-tert-butyl | Steric Hindrance | Increases solubility in organic solvents; improves processability; may decrease conductivity due to chain separation. |
| 4-fluoro | Electronic (Inductive) | Modifies redox potentials; enhances thermal and environmental stability; can influence the polymer's optical and electronic characteristics. |
Development of Materials with Tuned Optical Properties
Derivatives of this compound are promising candidates for the development of materials with tailored optical properties, particularly for applications in nonlinear optics (NLO). bohrium.com Organic NLO materials are of significant interest for technologies like optical data storage, image processing, and optical switching. nih.gov The efficacy of these materials often relies on a molecular structure that facilitates intramolecular charge transfer (ICT), typically a "push-pull" system composed of an electron-donating group connected to an electron-accepting group through a π-conjugated system.
In this compound derivatives, the secondary amine group acts as an electron donor, while the fluorine-substituted phenyl ring serves as the π-system and can be further functionalized with stronger electron-withdrawing groups to enhance the push-pull character. bohrium.com Research on fluorinated aniline derivatives has demonstrated their potential in photoelectric technology. bohrium.com Theoretical and experimental studies, including Density Functional Theory (DFT), have been used to analyze the NLO properties of compounds such as 4-(4-tert-butylphenyl)-3-fluoroaniline (BFPA). bohrium.com These studies correlate the molecular structure, charge delocalization, and hyperconjugation with the observed NLO response. bohrium.com
The optical properties of polymers are influenced by their molecular structure, composition, and processing conditions. fiveable.me By incorporating this compound derivatives as monomers, it is possible to create polymers with specific refractive indices, transparency, and light absorption characteristics. intertek.com Fluorinated polymers are well-known for their low refractive indices and reduced optical propagation losses, making them suitable for applications in photonics, such as optical waveguides. mdpi.com The combination of the fluoro- and tert-butyl groups allows for the tuning of these properties to meet the demands of advanced optoelectronic devices. bohrium.comnih.gov
Table 2: Electronic and Optical Properties of a Related Fluoroaniline (B8554772) Derivative
| Compound | HOMO-LUMO Gap (eV) | Key Finding |
|---|---|---|
| 4-(1,1′-biphenyl-2-fluoroaniline) (FPA) | 4.91 | High stability and potential for NLO applications confirmed by DFT analysis. bohrium.com |
| 4-(4-tert-butylphenyl)-3-fluoroaniline (BFPA) | Not specified | Synthesized and studied for its NLO properties, showing promise for photoelectric technology. bohrium.com |
Note: Data is based on a study of various fluorinated aniline derivatives, highlighting the potential of this class of compounds.
Crystal Engineering for Functional Solids
Crystal engineering focuses on the rational design of solid-state structures by controlling intermolecular interactions to achieve desired material properties. This compound derivatives are excellent candidates for crystal engineering due to their combination of functional groups that can direct molecular assembly in predictable ways.
The key interactions that can be exploited include:
Hydrogen Bonding: The secondary amine (N-H) group is a reliable hydrogen bond donor, which can form strong interactions with suitable acceptors (e.g., C=O, N) on adjacent molecules. nih.gov
π-π Stacking: The fluorinated aromatic ring can participate in π-π stacking interactions, which are crucial for organizing molecules into columns or layers. The fluorine substituent modifies the quadrupole moment of the ring, influencing the geometry (e.g., parallel-displaced or T-shaped) of these interactions. nih.gov
Weak C-H···F and C-H···π Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions. Additionally, C-H bonds from the tert-butyl group can interact with the π-system of neighboring rings (C-H···π interactions). nih.gov
Studies on related molecules containing tert-butyl and fluorophenyl groups have utilized techniques like Hirshfeld surface analysis to investigate and quantify the intermolecular interactions that govern crystal packing. nih.govresearchgate.net These analyses reveal the importance of even weak interactions, such as C-H···O and C-H···π forces, in stabilizing the crystal lattice. nih.gov By modifying the substituents on the this compound scaffold, it is possible to systematically alter these interactions and engineer crystalline solids with specific functionalities, such as pharmaceutical co-crystals or materials with unique electronic properties.
Table 3: Intermolecular Interactions in a Related tert-Butyl Fluorophenyl Derivative Crystal
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| C—H···O | Weak hydrogen-bond-like interaction. | Contributes to the directional packing of molecules. nih.gov |
| C—H···π | Interaction between a C-H bond and the face of an aromatic ring. | A significant attractive force contributing to overall crystal stability. nih.gov |
| Dispersion Forces | van der Waals forces. | Major source of attraction that stabilizes the overall packing arrangement. nih.gov |
Note: Data is derived from the crystal structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. nih.gov
Supramolecular Assemblies and Molecular Recognition Studies
The principles of molecular recognition and self-assembly are central to supramolecular chemistry, where non-covalent interactions are used to construct complex, ordered architectures from molecular components. Derivatives of this compound are well-suited for these applications, as their distinct functional groups can direct the formation of predictable supramolecular structures.
The tert-butyl group has been shown to be effective in modulating the self-assembly behavior of organic molecules on surfaces. nih.govsemanticscholar.org Its steric bulk can control the spacing and orientation of molecules in 2D and 3D assemblies. The fluorinated phenyl ring contributes through π-stacking and halogen-based interactions, while the N-H group provides a strong directional handle through hydrogen bonding. rsc.orgrsc.org The study of how these interactions guide the assembly process is fundamental to creating new functional materials, such as sensors or molecular electronic components. rsc.org
The self-assembly of this compound derivatives is a cooperative process governed by a balance of several non-covalent forces. The final supramolecular architecture is determined by the interplay of these interactions.
Hydrogen Bonding: The N-H group can form robust hydrogen bonds, often leading to the formation of one-dimensional chains or tapes. chemistryviews.org In competition with other potential hydrogen bond acceptors in a system (e.g., solvents, co-formers), the N-H group will preferentially bond with the strongest acceptor, an interaction that can be used to build co-crystals and other multi-component assemblies. rsc.org
π-π Stacking: The interaction between the electron-rich π-systems of the aromatic rings is a significant driving force for assembly. nih.gov Fluorine substitution can enhance these interactions by creating favorable electrostatic complementarity between adjacent rings, leading to stable, stacked arrangements. rsc.orgacs.org The geometry of this stacking is critical in determining the electronic properties of the resulting assembly.
By tuning the molecular structure—for instance, by adding other functional groups—researchers can systematically shift the balance of these interactions to favor one type of assembly over another, leading to a high degree of control over the final supramolecular structure. nih.gov
While direct examples are still emerging, the this compound scaffold represents a promising platform for the design of synthetic receptors in host-guest chemistry. Its structural features can be incorporated into larger, pre-organized structures like macrocycles to create binding cavities for specific guest molecules. nih.govmdpi.com
Macrocycles are cyclic molecules with 12 or more atoms that are of great interest for their ability to selectively bind ions or small neutral molecules. nih.govcore.ac.uk this compound could be used as a key building block in the synthesis of such macrocyclic hosts. researchgate.netnih.gov
Potential contributions of the scaffold to host-guest systems include:
Aromatic Cavity: The fluorinated phenyl ring can form part of a hydrophobic cavity suitable for binding organic guest molecules through van der Waals and π-π interactions.
Hydrogen Bonding Site: The N-H group, oriented towards the interior of a macrocyclic cavity, can act as a recognition site for anionic guests (e.g., Cl⁻, H₂PO₄⁻) or other hydrogen bond acceptors.
Tunable Electronics: The fluorine atom allows for the fine-tuning of the electron density within the binding pocket, which can be used to modulate the strength of interaction with electron-rich or electron-poor guests.
Steric Control: The tert-butyl group can be used as a steric gate to control access to the binding site or to shape the cavity for selective recognition of guests with a specific size and geometry.
The synthesis of macrocycles containing this and related units would provide a versatile toolkit for exploring molecular recognition and developing new chemical sensors or transport agents. mdpi.com
Future Research Directions and Perspectives on N Tert Butyl 4 Fluoroaniline
Exploration of Novel Synthetic Routes
While established methods for the synthesis of substituted anilines exist, future research will likely focus on the development of more efficient, selective, and sustainable routes to N-tert-butyl-4-fluoroaniline and its derivatives. A promising avenue lies in the exploration of novel catalytic systems that can facilitate the direct and regioselective introduction of the tert-butyl group onto the 4-fluoroaniline (B128567) core. This could involve the use of transition-metal catalysts or organocatalysts to achieve higher yields and milder reaction conditions than traditional Friedel-Crafts alkylation approaches.
Furthermore, inspiration can be drawn from recent advancements in fluorine chemistry. For instance, novel one-step methods for the synthesis of aromatic N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amine precursors have been reported. nih.govrsc.org These methods leverage the elimination of hydrogen fluoride (B91410) and subsequent addition-elimination reactions. nih.govrsc.org Future research could investigate analogous strategies for the synthesis of this compound, potentially leading to more atom-economical and efficient processes.
| Potential Synthetic Strategy | Catalyst/Reagent Focus | Anticipated Advantages |
| Direct C-H tert-butylation | Palladium, Rhodium, or Iridium catalysts | High atom economy, reduced waste |
| Advanced Friedel-Crafts Alkylation | Zeolites, solid acid catalysts | Catalyst recyclability, improved selectivity |
| Flow Chemistry Synthesis | Microreactor technology | Enhanced safety, scalability, and control |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is set to play an increasingly vital role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other high-level computational methods can be employed to elucidate its electronic structure, molecular geometry, and spectroscopic characteristics. Such studies can provide valuable insights into its reactivity and guide the rational design of new derivatives with tailored properties.
Building on existing research that has successfully used computational approaches to study the thermochemistry of fluoroaniline (B8554772) isomers, similar models can be applied to this compound. nih.gov These computational studies can predict key thermodynamic parameters such as gas-phase acidities, electron and proton affinities, ionization enthalpies, and N-H bond dissociation enthalpies. nih.gov This predictive capability will accelerate the discovery of new applications by allowing for the in-silico screening of potential derivatives for specific functions, thereby reducing the need for extensive empirical experimentation.
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Guiding synthetic modifications |
| Ab initio methods | Spectroscopic data (NMR, IR) | Aiding in structural characterization |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding behavior in different media |
Integration into Multi-functional Materials Platforms
The distinct combination of a hydrophobic tert-butyl group and a polar fluorine atom makes this compound an attractive building block for the creation of multi-functional materials. Future research is expected to focus on incorporating this moiety into polymeric structures to develop materials with unique surface properties, thermal stability, and chemical resistance.
A particularly promising area of investigation is the development of fluorinated polymers for biomedical applications. For example, research on semifluorinated polymer surfactants containing perfluoro-tert-butyl groups has demonstrated their potential in forming stable micelles for drug delivery and as contrast agents for 19F-MRI. nih.gov The this compound unit could be integrated into similar polymer backbones to create novel amphiphilic materials with potential applications in theranostics, combining therapeutic delivery with diagnostic imaging.
| Material Platform | Potential Functionality | Target Application |
| Fluorinated Polyimides | Enhanced thermal stability, low dielectric constant | Microelectronics, aerospace |
| Amphiphilic Block Copolymers | Self-assembly into micelles or vesicles | Drug delivery, nanoreactors |
| Liquid Crystals | Modified mesophase behavior | Display technologies, sensors |
Role in Sustainable Chemical Processes and Green Chemistry
In line with the growing emphasis on sustainable chemistry, future research will aim to integrate this compound into greener chemical processes. This involves not only developing eco-friendly synthetic routes as mentioned earlier but also exploring its use as a recyclable catalyst or in environmentally benign solvent systems.
The principles of green chemistry, such as waste prevention and maximizing atom economy, will guide the future production and application of this compound. For instance, synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. Research into solid-supported syntheses or the use of alternative energy sources like microwave or ultrasound irradiation could further enhance the sustainability profile of processes involving this compound. By adhering to these principles, the chemical community can ensure that the exploration of this versatile compound is conducted in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. How is N-tert-butyl-4-fluoroaniline synthesized in laboratory settings?
- Methodology : A common approach involves reductive amination or nucleophilic aromatic substitution. For example, 4-fluoroaniline derivatives can react with tert-butyl halides or carbonyl compounds under controlled conditions. Evidence from analogous syntheses (e.g., fentanyl analogs) suggests using tert-butylating agents like tert-butyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.
Q. What spectroscopic methods confirm the structure and purity of This compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR detects aromatic protons (δ 6.5–7.5 ppm), tert-butyl protons (δ 1.3–1.5 ppm), and fluorine coupling patterns. ¹⁹F NMR confirms fluorine presence .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 196.14 for C₁₀H₁₄FN) .
- Purity : HPLC with UV detection (λmax ~228 nm) ensures ≥98% purity .
Q. What safety protocols are critical when handling This compound?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation, skin contact, and ignition sources (flammable solvents) .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Waste Disposal : Neutralize with dilute HCl or NaOH before incineration, adhering to institutional guidelines .
Q. How does the solubility profile of This compound influence reaction solvent selection?
- Solubility Data : Moderately soluble in dichloromethane, DMF, and THF; poorly soluble in water. The tert-butyl group enhances lipophilicity, favoring non-polar solvents for reactions .
- Optimization : Pre-dissolve in DMF for nucleophilic substitutions or use toluene for high-temperature reactions .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions involving This compound?
- Steric and Electronic Effects : The tert-butyl group sterically hinders substitution at the ortho position, while the fluorine atom directs electrophiles to the para position via electron-withdrawing effects. Computational studies (DFT) can model charge distribution and transition states .
- Experimental Validation : Compare reaction outcomes with/without tert-butyl substitution (e.g., nitration or bromination) .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for functionalizing This compound?
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. The fluorine atom may require activating groups (e.g., -NO₂) to enhance reactivity .
- Solvent System : Mix toluene/ethanol (3:1) with Na₂CO₃ as a base. Monitor coupling efficiency via LC-MS .
Q. What strategies mitigate discrepancies between experimental and computational data for This compound derivatives?
- Data Triangulation : Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian software) and HRMS for molecular confirmation .
- Error Sources : Account for solvent effects in computational models and crystal packing in X-ray data .
Q. How does steric hindrance from the tert-butyl group affect reactivity in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
